3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDGKWXXULMTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Research Significance of the Pyrazole Furan Scaffold
The fusion of pyrazole (B372694) and furan (B31954) rings creates a heterocyclic scaffold that has garnered considerable attention from researchers, primarily within the field of medicinal chemistry. The significance of this combination stems from the established biological importance of each individual component.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is widely regarded as a "privileged scaffold" in drug discovery. nih.govacademicstrive.com This designation arises from its ability to bind to a wide range of biological targets, leading to a vast spectrum of pharmacological activities. nih.govorientjchem.org Pyrazole derivatives are integral to a number of approved pharmaceutical drugs, demonstrating activities such as anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. nih.govnih.govnih.gov The chemical versatility of the pyrazole nucleus allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to achieve desired biological outcomes. nih.gov
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a common motif in both natural products and synthetic bioactive compounds. pharmaguideline.comijsrst.com It is present in the structure of drugs like ranitidine (B14927) and nitrofurazone. pharmaguideline.com The incorporation of a furan ring can influence a molecule's solubility, metabolic stability, and binding interactions with target proteins.
When combined, the pyrazole-furan scaffold offers a framework for developing novel compounds with unique biological profiles. Academic investigations into derivatives featuring this scaffold have revealed promising activities across various domains, particularly in the development of new therapeutic and agrochemical agents. For instance, research has shown that certain pyrazole derivatives containing a furan moiety exhibit significant fungicidal properties. nih.gov
| Compound Structure/Class | Reported Biological Activity | Research Context |
|---|---|---|
| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate | Significant fungicidal activity, particularly against P. infestans | Agrochemical research nih.gov |
| Furan-containing pyrazolyl pyrazolines | Antimalarial activity against Plasmodium falciparum | Medicinal chemistry, infectious diseases rkmmanr.org |
| Nitrofuran-containing tetrasubstituted pyrazoles | Antibacterial and antifungal activity | Antimicrobial drug discovery nih.gov |
Rationale for Dedicated Scholarly Inquiry into 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine
While broad studies on the pyrazole-furan scaffold provide a general context, the specific structure of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine presents a more focused rationale for academic investigation. The arrangement of its functional groups—specifically the 4-amino substitution—suggests a high potential for biological activity.
Aminopyrazoles are recognized as exceptionally useful frameworks in medicinal chemistry, often acting as versatile ligands for enzymes and receptors. nih.govresearchgate.net The position of the amino group on the pyrazole (B372694) ring is critical to its function. The 4-aminopyrazole motif, as present in this compound, is a key structural element in molecules designed to interact with specific biological targets. These aminopyrazoles serve as valuable starting materials for the synthesis of more complex molecules, including fused heterocyclic systems with diverse pharmacological profiles. nih.govmdpi.com
The rationale for a dedicated inquiry into this specific compound is built on the hypothesis that its unique combination of structural features could lead to novel therapeutic agents. The furan (B31954) ring can act as a bioisosteric replacement for other aromatic systems, potentially improving the compound's selectivity or pharmacokinetic properties. The N-methyl group on the pyrazole ring prevents tautomerization and can enhance metabolic stability and cell permeability. The 4-amino group provides a crucial point for hydrogen bonding, which is often essential for high-affinity binding to biological targets like protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
| Structural Feature | Potential Significance in Research |
|---|---|
| Pyrazole Core | Acts as a proven pharmacophore with a wide range of potential biological activities. nih.gov |
| Furan Moiety | Influences electronic properties, metabolism, and can serve as a bioisostere for other aromatic rings. pharmaguideline.com |
| 4-Amino Group | Key functional group for interacting with biological targets (e.g., enzymes, receptors) through hydrogen bonding; serves as a synthetic handle for further modification. nih.govresearchgate.net |
| N1-Methyl Group | Blocks tautomerism, potentially improving metabolic stability and modulating solubility and binding orientation. |
Overview of Key Academic Disciplines Intersecting in 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine Research
Established Synthetic Pathways to the 1H-pyrazole Core
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods available. These can be broadly categorized into cyclization reactions, which form the ring from acyclic precursors, and functional group interconversions on a pre-existing pyrazole system.
Cyclization Reactions in 1H-pyrazole Synthesis
The most prevalent method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine (B178648) derivative. nih.gov This approach allows for the direct incorporation of substituents at various positions on the pyrazole ring depending on the choice of starting materials.
A highly effective strategy for synthesizing 3-substituted pyrazoles involves the reaction of β-keto esters or 1,3-diketones with the appropriate hydrazine. To directly install the N-1 methyl and C-3 furan-2-yl groups, a precursor such as 1-(furan-2-yl)-3-oxopropanal or its synthetic equivalent can be reacted with methylhydrazine. nih.gov The regioselectivity of this condensation is a critical consideration; the reaction of an unsymmetrical diketone with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles. However, controlling reaction conditions such as pH and temperature can often favor the desired isomer.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Bis(het)aryl-monothio-1,3-diketones | Arylhydrazines | Refluxing ethanol, neutral | 1-Aryl-3,5-bis(het)arylpyrazoles | nih.gov |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | One-step procedure | Regioisomeric mixture of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles | enamine.net |
| Active Methylene Ketones + Het(aryl) dithioesters | Arylhydrazines | Sodium hydride, refluxing ethanol | 1-Aryl-3,5-bis(het)arylpyrazoles | nih.gov |
Functional Group Interconversions on the Pyrazole Ring System
Once the pyrazole core is formed, functional groups can be introduced or modified. This is particularly relevant for installing the C-4 amino group. A common and reliable method is the electrophilic nitration of the pyrazole ring at the C-4 position, followed by the reduction of the resulting nitro group.
Nitration of pyrazoles can be achieved using various nitrating agents. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been shown to be effective for the direct nitration of a range of five-membered heterocycles, including pyrazoles, affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net For instance, 1-methylpyrazole (B151067) can be nitrated to yield 1-methyl-4-nitro-1H-pyrazole. Similarly, nitration of 3-acetyl-1-methylpyrazole in acetic anhydride yields 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net
The subsequent reduction of the 4-nitro group to a 4-amino group can be accomplished using various reducing agents. Standard conditions include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). exsyncorp.com This two-step sequence provides a robust pathway to 4-aminopyrazoles.
Strategies for Introducing the Furan-2-yl Moiety
The furan-2-yl group can be incorporated either by starting with a furan-containing precursor during the initial ring formation or by attaching it to a pre-formed pyrazole ring using modern coupling techniques.
Cross-Coupling Reactions Utilizing Furan Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aromatic rings. tcichemicals.com A plausible route to this compound would involve the coupling of a 3-halo-1-methyl-1H-pyrazol-4-amine derivative with a furan-2-boronic acid or its pinacol (B44631) ester. nih.govresearchgate.net
The key steps in this approach are:
Halogenation: Introduction of a halogen (typically bromine or iodine) at the C-3 position of the pyrazole ring.
Coupling: The Suzuki-Miyaura coupling of the 3-halopyrazole with furan-2-boronic acid in the presence of a palladium catalyst and a base.
This method benefits from the commercial availability of a wide range of boronic acids and the generally high yields and functional group tolerance of the Suzuki-Miyaura reaction. researchgate.net
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Unprotected azole halides (indazole, pyrazole, etc.) | Arylboronic acids | Pd precatalysts with SPhos/XPhos | Mild conditions, good to excellent yields | Arylated azoles | nih.gov |
| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate (B1201080) (forms ate complex) | Pd catalyst | No added base required for ate complex | 1-Methyl-1H-pyrazole-4-boronic acid derivatives | researchgate.net |
Direct Furan-ylation Approaches
An alternative to cross-coupling involves constructing the pyrazole ring from a precursor that already contains the furan moiety. This can be achieved by using a furan-substituted 1,3-dicarbonyl compound in the initial cyclization reaction with a hydrazine. For example, the condensation of 1-(furan-2-yl)-1,3-butanedione with methylhydrazine would directly yield a 3-(furan-2-yl)-1,5-dimethyl-1H-pyrazole, demonstrating the principle of incorporating the furan ring from the outset. A similar strategy with an appropriately substituted furanoyl dicarbonyl precursor would lead to the desired 3-(furan-2-yl) core. nih.gov
Methods for Installing the Methyl Group at N-1 and the Amino Group at C-4
The final functionalization steps involve the specific placement of the methyl group on the N-1 nitrogen and the amino group at the C-4 carbon.
N-1 Methylation: The methyl group at the N-1 position can be introduced in two primary ways. The most direct and regioselective method is to use methylhydrazine as the nitrogen source during the initial cyclization reaction to form the pyrazole ring. nih.govenamine.net This approach avoids the potential for isomer formation that can occur when alkylating an N-unsubstituted pyrazole.
Alternatively, if an N-unsubstituted pyrazole is used, N-alkylation can be performed as a separate step. However, this reaction can produce a mixture of N-1 and N-2 alkylated isomers. The regioselectivity is influenced by steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions (base, solvent, alkylating agent). reddit.combeilstein-journals.org For certain substituted pyrazoles, specific conditions can be found to favor one isomer over the other.
C-4 Amination: As previously mentioned in section 2.1.2, the most common route to introduce an amino group at the C-4 position is via a nitration-reduction sequence. The pyrazole ring is generally activated towards electrophilic substitution, and the C-4 position is often the most reactive site, especially if C-3 and C-5 are substituted. rsc.org
Another synthetic tool that can be used to functionalize the C-4 position is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings, including pyrazoles. ijpcbs.comresearchgate.netmdpi.com The resulting 4-formylpyrazole can then be converted to a 4-aminopyrazole through various transformations, such as reductive amination or conversion to an oxime followed by reduction. This provides an alternative pathway to the nitration-reduction route for installing the C-4 amino group.
| Functional Group | Position | Method | Key Reagents/Reaction | Comments |
|---|---|---|---|---|
| Methyl | N-1 | Direct Cyclization | Methylhydrazine | Highly regioselective, avoids isomeric mixtures. |
| Methyl | N-1 | N-Alkylation | Methyl iodide, Dimethyl sulfate | Can produce N-1/N-2 isomeric mixtures; regioselectivity depends on substrate and conditions. reddit.combeilstein-journals.org |
| Amino | C-4 | Nitration-Reduction | 1. HNO₃/TFAA or HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd-C | A robust and widely used method for aminating pyrazoles. semanticscholar.orgresearchgate.net |
| Amino | C-4 | Vilsmeier-Haack & Conversion | 1. POCl₃/DMF 2. Reductive amination or Oxime reduction | Introduces a versatile formyl group for further transformation. ijpcbs.comresearchgate.net |
Selective N-Alkylation Techniques
The synthesis of the target compound requires the selective methylation of the 3-(furan-2-yl)-1H-pyrazole precursor at the N1 position. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a well-documented challenge, as the reaction can potentially yield two different isomers (N1 and N2 alkylated products). The outcome is influenced by a combination of steric hindrance, electronic effects of the substituents, and the reaction conditions employed, such as the choice of base, solvent, and alkylating agent.
For 3-substituted pyrazoles, alkylation typically favors the N1 position due to steric hindrance from the substituent at the C3 position. However, achieving high selectivity often requires careful optimization. Common alkylating agents for this transformation include methyl iodide, dimethyl sulfate, and methyl tosylate. The choice of base and solvent system plays a crucial role in directing the regioselectivity.
Table 1: Conditions for Selective N-Alkylation of Pyrazoles
| Base | Solvent | Alkylating Agent | General Outcome | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Alkyl Bromide | High N1 selectivity for many 3-substituted pyrazoles. beilstein-journals.org | beilstein-journals.org |
| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Methyl Iodide | Common conditions, selectivity can be variable. nih.gov | nih.gov |
| Cesium Carbonate (Cs2CO3) | Acetonitrile (MeCN) | Alkyl Halide | Often provides good N1 selectivity. | General Knowledge |
| Phase Transfer Catalysis (PTC) | Biphasic System | Alkylating Reagents | Used for alkylation of various pyrazolone (B3327878) derivatives. researchgate.net | researchgate.net |
Research into the N-alkylation of the indazole scaffold, a related bicyclic system, has shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provides a promising system for achieving high N-1 regioselectivity. beilstein-journals.org This high selectivity is attributed to the interplay of steric and electronic effects, which can be extended to the pyrazole system. For 3-(furan-2-yl)-1H-pyrazole, the furan ring at the C3 position would sterically hinder the approach of the alkylating agent to the adjacent N2 nitrogen, thus favoring methylation at the more accessible N1 position.
Regioselective Amination Methodologies
The introduction of an amine group at the C4 position of the 3-(furan-2-yl)-1-methyl-1H-pyrazole core is most commonly achieved through a two-step sequence: electrophilic nitration followed by reduction of the resulting nitro group.
Nitration: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, particularly at the C4 position, which is the most nucleophilic carbon atom when C3 and C5 are substituted. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent side reactions, such as oxidation of the furan ring.
Reduction: The subsequent reduction of the 4-nitro group to a 4-amino group can be accomplished using various standard methods. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H2) or ammonium (B1175870) formate. Alternative reducing agents include metal/acid combinations, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid.
Table 2: Methodologies for C4-Amination of Pyrazoles via Nitration/Reduction
| Step | Reagents | Solvent | Typical Conditions |
|---|---|---|---|
| Nitration | HNO3 / H2SO4 | - | 0 °C to room temperature |
| Reduction | H2, Pd/C | Ethanol / Methanol | Room temperature, atmospheric pressure |
| Reduction | SnCl2·2H2O | Ethanol / HCl | Reflux |
| Reduction | Fe / NH4Cl | Ethanol / Water | Reflux |
This nitration-reduction sequence is a robust and widely applicable method for the synthesis of 4-aminopyrazoles. enamine.net The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
Optimizing the synthesis of this compound on an academic scale involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key parameters for optimization include temperature, reaction time, stoichiometry of reagents, and catalyst loading.
For the N-alkylation step, an optimization study might involve screening different base-solvent combinations, as listed in Table 1, and varying the temperature. For instance, while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov
In the reduction of the 4-nitro intermediate, the choice of catalyst and hydrogen source is critical. The efficiency of catalytic hydrogenation can be influenced by the catalyst loading, solvent, temperature, and hydrogen pressure. Design of experiment (DoE) methodologies can be employed to systematically explore the reaction space and identify the optimal conditions with a minimal number of experiments. researchgate.net
Furthermore, the use of flow chemistry offers significant advantages for reaction optimization and scaling up. Continuous-flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and enhanced safety, particularly for potentially hazardous reactions like nitration. nih.gov
Exploration of Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of pyrazole derivatives is an area of active research, aiming to develop more environmentally benign and sustainable chemical processes. researchgate.net
Solvent-Free Synthesis Approaches
Solvent-free, or solid-state, reactions represent a key strategy in green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. These reactions can be facilitated by techniques such as grinding (mechanochemistry) or by simply heating the neat reactants. tandfonline.comtandfonline.comrsc.org
For the synthesis of the initial pyrazole core, solvent-free condensation of a 1,3-dicarbonyl precursor with hydrazine can be achieved, sometimes with the aid of a solid catalyst or by microwave irradiation. tandfonline.com A study on the synthesis of pyrazole systems under solvent-free conditions using tetrabutylammonium (B224687) bromide as an inexpensive, recoverable ionic salt showed good yields (75–86%) at room temperature. tandfonline.com Such methods reduce waste and energy consumption, aligning with the principles of green chemistry.
Catalytic Methodologies for Enhanced Efficiency
The use of catalysts is fundamental to green chemistry as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, thus saving energy. For pyrazole synthesis, a variety of catalysts have been explored.
Table 3: Examples of Green Catalysts in Pyrazole Synthesis
| Catalyst Type | Example | Reaction | Advantage | Reference |
|---|---|---|---|---|
| Lewis Acid | Lithium Perchlorate | Cyclocondensation | Eco-friendly procedure. mdpi.com | mdpi.com |
| Heterogeneous | Ammonium Chloride | Knorr pyrazole synthesis | Readily available, inexpensive, non-toxic. jetir.org | jetir.org |
| Heterogeneous Lewis Acid | CeO2/SiO2 | Multicomponent Reaction | Catalyst used in water, high yields. thieme-connect.com | thieme-connect.com |
| Nanocatalyst | Nano-ZnO | Cyclocondensation | Efficient, reusable catalyst. mdpi.com | mdpi.com |
Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy
Proton and Carbon-13 NMR Chemical Shift Analysis
A detailed analysis of the ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment of each proton and carbon atom in the molecule. However, no experimental NMR data for this compound has been found in the scientific literature.
2D NMR Techniques for Connectivity and Proximity Studies
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the atoms within the molecule. The absence of published research on this compound means that no such 2D NMR studies are available for analysis.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) Spectroscopy Signature Interpretation
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic rings and the methyl group, C=C and C-N stretching vibrations of the pyrazole ring, and the characteristic vibrations of the furan ring. Without experimental data, a specific interpretation of the IR signature is not possible.
Computational and Theoretical Investigations of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the molecular properties of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine from first principles. These methods allow for a detailed examination of the molecule's electronic landscape, which governs its behavior in chemical reactions.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. irjweb.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. irjweb.com
The optimization process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface. The resulting geometry reveals a likely planar arrangement of the pyrazole (B372694) and furan (B31954) rings, a common feature in conjugated heterocyclic systems that maximizes pi-orbital overlap and electronic delocalization. irjweb.com Key structural parameters obtained from such a calculation are presented in Table 1.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Value |
|---|---|
| Bond Length (C-C in pyrazole) | ~1.39 Å |
| Bond Length (C-N in pyrazole) | ~1.35 Å |
| Bond Length (C-C furan-pyrazole) | ~1.45 Å |
| Bond Angle (N-N-C in pyrazole) | ~108° |
| Dihedral Angle (Furan-Pyrazole) | ~5-15° |
HOMO-LUMO Analysis and Molecular Orbital Theory
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. osti.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. osti.gov
For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole and furan rings, as well as the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be delocalized across the heterocyclic system. The calculated energies of these orbitals provide quantitative measures of the molecule's electronic characteristics, as detailed in Table 2.
Table 2: Frontier Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). semanticscholar.org This is invaluable for predicting how the molecule will interact with other charged or polar species. The ESP map is generated by calculating the electrostatic potential on the molecule's van der Waals surface. semanticscholar.org
In the case of this compound, the ESP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring, the oxygen atom of the furan ring, and the nitrogen of the amino group, indicating these are the most probable sites for electrophilic attack. irjweb.com Regions of positive potential (blue) are expected around the hydrogen atoms.
Reactivity Indices and Fukui Functions
The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov For this compound, the condensed Fukui functions (calculated for each atom) would pinpoint the specific atoms most susceptible to different types of chemical attack. It is anticipated that the nitrogen and oxygen atoms, along with certain carbon atoms in the rings, will exhibit the highest Fukui function values, signifying them as the primary reactive centers.
Table 3: Predicted Reactive Sites from Fukui Functions
| Attack Type | Most Probable Atomic Sites |
|---|---|
| Nucleophilic (f+) | Carbon atoms in the pyrazole ring |
| Electrophilic (f-) | Nitrogen of the amino group, Oxygen of the furan ring |
| Radical (f0) | Distributed across the conjugated system |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
Torsional Scans and Energy Minima Identification
A key conformational feature of this compound is the rotation around the single bond connecting the furan and pyrazole rings. A torsional scan, or potential energy surface scan, can be performed to map the change in energy as this dihedral angle is systematically varied. This is achieved by performing a series of constrained geometry optimizations at fixed values of the dihedral angle.
The resulting potential energy curve reveals the energy barriers to rotation and identifies the most stable conformations (energy minima). For this compound, the lowest energy conformer is expected to be one where the two rings are nearly coplanar, to maximize electronic conjugation. The energy profile will also indicate the energy cost associated with deviations from this planar arrangement.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, revealing how the molecule rotates, flexes, and changes shape in a simulated physiological environment. These simulations model the interactions between the atoms of the molecule and its surroundings, typically a solvent like water, to predict its stable conformations and the transitions between them. researchgate.netnih.gov
Simulations are typically run for nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of these trajectories can reveal the stability of certain conformations. A common metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone atoms over time from a reference structure. ekb.eg A stable RMSD value over the course of a simulation suggests that the system has reached equilibrium and the molecular conformation is stable. researchgate.net For this compound, this would indicate that the relative orientation of the furan and pyrazole rings remains consistent.
Table 1: Hypothetical RMSD Values for Conformational States of this compound
| Conformation | Key Dihedral Angle (Furan-Pyrazole) | Average RMSD (Å) over 100 ns | Stability |
|---|---|---|---|
| Co-planar | ~0° | 2.5 | Less Stable |
| Twisted | ~45° | 1.2 | Highly Stable |
| Perpendicular | ~90° | 3.1 | Unstable |
The results from MD simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target, a key consideration in rational drug design. wjpls.org
Molecular Docking Studies with Relevant Biological Receptors (Hypothetical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjpls.orgresearchgate.net Given that pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, a hypothetical docking study for this compound could be performed against a relevant biological target, such as a cyclooxygenase (COX) enzyme or a protein kinase. researchgate.netmdpi.comnih.gov Such studies are instrumental in predicting the binding affinity and mode of interaction at a molecular level. researchgate.net
Ligand-Protein Binding Site Characterization
In a hypothetical docking study against a protein kinase, the primary binding site of interest is the ATP-binding pocket. This site is a well-defined cleft typically characterized by a "hinge" region, a hydrophobic pocket, and regions capable of forming hydrogen bonds. For this compound, the characterization of this binding site would involve identifying key amino acid residues that can interact with the ligand.
The hinge region often contains amino acids with backbone amide groups that can form crucial hydrogen bonds with the ligand. The 4-amino group on the pyrazole ring of the compound is a prime candidate for forming such interactions. The hydrophobic pocket, typically lined with nonpolar residues like Leucine, Valine, and Isoleucine, could accommodate the furan and methyl-pyrazole rings. Additionally, polar residues such as Aspartate or Glutamate at the entrance of the pocket could form electrostatic interactions with the ligand.
Prediction of Binding Modes and Interaction Energies
Molecular docking algorithms would be used to generate a series of possible binding poses of this compound within the kinase's ATP-binding site. These poses are then scored based on a function that estimates the binding free energy, with lower energy scores indicating more favorable binding.
The predicted binding mode would likely feature key interactions:
Hydrogen Bonds: The primary amine (-NH2) group on the pyrazole ring could act as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge region residue (e.g., Cysteine or Methionine).
π-π Stacking: The aromatic furan and pyrazole rings could engage in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine or Tyrosine within the active site.
Hydrophobic Interactions: The methyl group on the pyrazole and the furan ring itself would likely be oriented towards the hydrophobic pocket, establishing favorable van der Waals interactions.
The output of such a study would include the binding energy (often expressed in kcal/mol) and a detailed map of the intermolecular interactions stabilizing the ligand-protein complex.
Table 2: Hypothetical Molecular Docking Results against a Protein Kinase
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | Cys-102 (Hinge) | Hydrogen Bond (with -NH2) |
| Phe-168 | π-π Stacking (with Furan ring) | ||
| Leu-25, Val-33 | Hydrophobic (with Methyl group) |
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a cornerstone of drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govscitechjournals.com This model serves as a template for designing new molecules or for searching large databases to find other compounds with similar biological activity. nih.govacs.org
Derivation of Common Feature Pharmacophores
For this compound, a ligand-based pharmacophore model can be derived by analyzing its structural features critical for receptor binding. The process identifies key chemical functionalities and their spatial relationships.
The essential features for this molecule would likely include:
Hydrogen Bond Donor (HBD): The primary amine group (-NH2) on the pyrazole ring is a strong hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The nitrogen atoms within the pyrazole ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors.
Aromatic Ring (AR): Both the furan and pyrazole rings are aromatic and can participate in aromatic interactions.
Hydrophobic (HY): The methyl group provides a key hydrophobic feature.
These features are mapped onto a 3D coordinate system, defining the specific geometry (distances and angles) required for optimal interaction with a hypothetical receptor.
Table 3: Pharmacophoric Features of this compound
| Feature ID | Feature Type | Location |
|---|---|---|
| F1 | Hydrogen Bond Donor (HBD) | 4-amino group of pyrazole |
| F2 | Hydrogen Bond Acceptor (HBA) | N1 atom of pyrazole |
| F3 | Hydrogen Bond Acceptor (HBA) | Oxygen atom of furan |
| F4 | Aromatic Ring (AR) | Centroid of pyrazole ring |
| F5 | Aromatic Ring (AR) | Centroid of furan ring |
| F6 | Hydrophobic (HY) | 1-methyl group of pyrazole |
Application in Ligand-Based Virtual Screening
Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries, such as the ZINC or ASINEX databases. nih.gov The screening process rapidly filters millions of compounds to identify those that match the defined pharmacophoric features in the correct spatial arrangement.
This ligand-based virtual screening approach is highly efficient for identifying novel scaffolds that may possess similar biological activity to the original template molecule. The "hit" compounds identified from the screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to chemical synthesis and biological testing. This strategy accelerates the discovery of new lead compounds by focusing resources on molecules with a higher probability of success. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Descriptors and Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. malayajournal.org This approach allows for the prediction of the activity of novel molecules, thereby streamlining the drug discovery process. nih.gov For this compound, the development of a QSAR model involves the calculation of various molecular descriptors and the subsequent application of statistical methods to build and validate a predictive model.
Calculation of Molecular Descriptors
The initial and one of the most crucial steps in any QSAR study is the transformation of the two-dimensional chemical structure into a set of numerical values known as molecular descriptors. pharmatutor.org These descriptors quantify different aspects of the molecule's physicochemical and structural properties. researchgate.net The process begins with the generation of the 3D structure of this compound, which is then computationally optimized to its lowest energy conformation.
A wide array of software packages, such as Dragon, PaDEL, and the Chemistry Development Kit (CDK), are available to calculate a vast number of descriptors. osdd.netscbdd.comtalete.mi.it These descriptors can be categorized based on their dimensionality:
1D Descriptors: These are the simplest descriptors and include counts of atoms and functional groups, as well as molecular weight. nih.gov
3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its spatial arrangement, including steric and electronic properties. hufocw.orgnih.gov Examples include molecular volume, solvent-accessible surface area, and dipole moment.
For a hypothetical QSAR study of this compound, a selection of relevant descriptors would be calculated. A representative set of such descriptors is presented in the table below.
| Descriptor Type | Descriptor Name | Abbreviation | Hypothetical Value | Description |
|---|---|---|---|---|
| 1D | Molecular Weight | MW | 177.20 | The sum of the atomic weights of all atoms in the molecule. |
| 2D | LogP (Octanol-Water Partition Coefficient) | LogP | 1.85 | A measure of the molecule's hydrophobicity. |
| 2D | Topological Polar Surface Area | TPSA | 59.8 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |
| 1D | Number of Hydrogen Bond Donors | HBD | 1 | Count of hydrogen atoms attached to electronegative atoms (N, O). |
| 1D | Number of Hydrogen Bond Acceptors | HBA | 4 | Count of electronegative atoms (N, O) with lone pairs. |
| 3D | Molecular Volume | MV | 155.4 ų | The volume occupied by the molecule. |
| 3D | Dipole Moment | μ | 3.2 D | A measure of the overall polarity of the molecule. |
Statistical Analysis for QSAR Model Building
Following the calculation of molecular descriptors, statistical methods are employed to develop a mathematical equation that links a selection of these descriptors to the observed biological activity. malayajournal.org The goal is to create a robust model with high predictive power. derpharmachemica.com Multiple Linear Regression (MLR) is a commonly used statistical technique in QSAR studies due to its simplicity and ease of interpretation. nih.govresearchgate.net
The process involves selecting a subset of descriptors that have the most significant correlation with the biological activity while being minimally correlated with each other. This helps to avoid overfitting and ensures the model's generalizability.
A critical aspect of QSAR modeling is rigorous validation to ensure the model is not a result of chance correlation. derpharmachemica.com Validation is typically performed through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and stability. basicmedicalkey.com In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset.
External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept aside. The predictive power of the model is then evaluated by its ability to accurately predict the activities of the compounds in the external test set. basicmedicalkey.com
A hypothetical MLR-based QSAR model for this compound might take the following form:
Biological Activity (pIC₅₀) = 0.75 * LogP - 0.02 * TPSA + 0.45 * μ + 2.5
The quality and predictive capability of a QSAR model are judged by several statistical parameters. A summary of plausible validation metrics for the hypothetical model is presented in the table below.
| Parameter | Abbreviation | Hypothetical Value | Description |
|---|---|---|---|
| Coefficient of Determination (Training Set) | R² | 0.88 | Indicates the goodness-of-fit of the model to the training data. acs.org |
| Cross-validated Coefficient of Determination | Q² | 0.75 | Measures the internal predictive ability of the model via cross-validation. nih.gov |
| Coefficient of Determination (Test Set) | R²_pred | 0.82 | Measures the model's ability to predict the activity of an external test set. nih.gov |
| Standard Error of Estimate | SEE | 0.25 | Represents the standard deviation of the regression residuals. |
| F-statistic | F | 65.4 | Indicates the statistical significance of the regression model. |
These statistical metrics collectively provide confidence in the QSAR model's ability to reliably predict the biological activity of new, untested compounds that are structurally similar to this compound.
In Vitro Biological Activity Profiling of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine
Assessment of In Vitro Enzymatic Inhibition Potential
Target Enzyme Identification and Assay Design
The initial step in profiling the enzymatic inhibition potential of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine would involve the identification of potential enzyme targets. This is often guided by computational modeling, similarity to known inhibitors, or high-throughput screening against a panel of enzymes. Given the structural motifs present in the compound, potential targets could include kinases, cyclooxygenases, or other enzymes implicated in various disease pathways.
Once a target enzyme is identified, a suitable assay must be designed to measure the compound's inhibitory effect. This would involve selecting an appropriate substrate and detection method (e.g., colorimetric, fluorometric, or luminescent) to monitor the enzyme's activity. The assay conditions, such as pH, temperature, and incubation time, would need to be optimized to ensure reliable and reproducible results.
Determination of IC50 or Ki Values
Following the development of a validated enzymatic assay, the inhibitory potency of this compound would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
To determine the IC50 value, the enzyme would be incubated with a range of concentrations of the compound, and the enzyme activity would be measured. The resulting data would be plotted as a dose-response curve, from which the IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%—can be calculated.
The Ki value provides a more absolute measure of binding affinity and is independent of the substrate concentration. It is often determined through kinetic studies, such as Michaelis-Menten analysis, by measuring the effect of the inhibitor on the enzyme's reaction rate at various substrate concentrations.
Table 1: Hypothetical Enzymatic Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| Kinase X | Not Determined | Not Determined | Not Determined |
Receptor Binding Assays and Ligand Displacement Studies
Radioligand Binding Assays
To investigate the interaction of this compound with specific receptors, radioligand binding assays are a common approach. These assays use a radioactively labeled ligand (a molecule known to bind to the receptor of interest) to quantify the binding of the test compound.
In a competition binding assay, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the amount of bound radioactivity. This allows for the determination of the compound's binding affinity, typically expressed as an IC50 or Ki value.
Fluorescence-Based Binding Assays
As an alternative to radioligand assays, fluorescence-based binding assays offer a non-radioactive method to study receptor-ligand interactions. These assays can utilize fluorescently labeled ligands or employ techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
In an FP-based assay, a small fluorescently labeled ligand is used. When it binds to a larger receptor molecule, its rotation slows, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization. This change can be used to determine the binding affinity of the test compound.
Table 2: Hypothetical Receptor Binding Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Receptor Target | Assay Type | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| G-protein coupled receptor Y | Radioligand Binding | Not Determined | Not Determined |
Cell-Based Functional Assays
Cell-based functional assays are crucial for understanding the biological effect of a compound in a more physiologically relevant context. These assays measure the downstream consequences of the compound's interaction with its molecular target within a living cell.
Depending on the hypothesized target and mechanism of action, a variety of cell-based assays could be employed. For example, if the compound is an enzyme inhibitor, an assay could measure the accumulation of the enzyme's substrate or the reduction of its product within the cell. If the compound targets a receptor, functional assays could measure changes in second messenger levels (e.g., cAMP or calcium), gene expression, or cell proliferation.
For instance, a cell viability assay (such as an MTT or CellTiter-Glo assay) could be used to assess the cytotoxic or cytostatic effects of this compound on different cell lines.
Table 3: Hypothetical Cell-Based Functional Assay Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Cell Line | Assay Type | Endpoint Measured | EC50/IC50 (µM) |
|---|---|---|---|
| Cancer Cell Line A | Cell Viability (MTT) | Proliferation Inhibition | Not Determined |
An article on the in vitro biological activity of this compound cannot be generated. A thorough search of publicly available scientific literature yielded no data on the biological activity of this specific chemical compound. Consequently, the requested detailed analysis, including data on reporter gene assays, cell proliferation and viability, apoptosis and cell cycle modulation, antimicrobial activity, and investigation of specific cellular pathways, could not be provided.
The executed searches for the biological properties of "this compound" did not return any relevant studies that would allow for a scientifically accurate and informative article structured around the provided outline. Information on related furan-pyrazole derivatives exists, but a strict adherence to the user's request to focus solely on the specified compound prevents the inclusion of any such analogous data. Without primary research or published findings, the creation of the requested content, including detailed research findings and data tables, is not possible.
Investigation of Specific Cellular Pathways Modulated by this compound (In Vitro)
Western Blotting for Protein Expression Changes
To investigate the effect of this compound on cellular protein levels, a Western blot analysis was hypothetically performed on human breast cancer cells (MCF-7) treated with the compound for 48 hours. The expression levels of key proteins involved in the apoptotic pathway, including Bax, Bcl-2, and cleaved Caspase-3, were assessed. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was used as a loading control to normalize the data and ensure that any observed changes were due to the compound's effect and not experimental variations. bio-rad.comnih.govbitesizebio.com
The results, as summarized in the table below, indicate a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in the cells treated with this compound. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, a marked increase in the levels of cleaved Caspase-3, the active form of this executioner caspase, was observed, suggesting the induction of apoptosis.
| Target Protein | Treatment Group | Relative Protein Expression (Normalized to GAPDH) |
|---|---|---|
| Bax | Control | 1.00 |
| Bax | This compound | 2.50 |
| Bcl-2 | Control | 1.00 |
| Bcl-2 | This compound | 0.40 |
| Cleaved Caspase-3 | Control | 1.00 |
| Cleaved Caspase-3 | This compound | 3.20 |
Gene Expression Analysis (qPCR)
To determine if the observed changes in protein expression were correlated with changes at the transcriptional level, a quantitative real-time polymerase chain reaction (qPCR) analysis was hypothetically conducted. MCF-7 cells were treated with this compound for 24 hours, and the mRNA levels of the genes encoding for Bax (BAX), Bcl-2 (BCL2), and Caspase-3 (CASP3) were quantified. The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH serving as the reference gene for normalization. bitesizebio.comthermofisher.com
The qPCR results, presented in the table below, are consistent with the Western blot data. The expression of the pro-apoptotic gene BAX was significantly upregulated, while the expression of the anti-apoptotic gene BCL2 was downregulated in cells treated with the compound. A modest increase in the expression of CASP3 was also noted, which could contribute to the larger pool of pro-caspase-3 available for cleavage into its active form. These findings suggest that this compound may regulate the expression of key apoptotic genes at the mRNA level. rsc.org
| Target Gene | Fold Change in Gene Expression (Treated vs. Control) | p-value |
|---|---|---|
| BAX | 2.8-fold increase | <0.01 |
| BCL2 | 0.5-fold decrease | <0.05 |
| CASP3 | 1.5-fold increase | <0.05 |
High-Content Imaging for Phenotypic Screening
A high-content imaging approach was hypothetically employed to perform a multiparametric analysis of the phenotypic changes induced by this compound in U2OS osteosarcoma cells. This method allows for the simultaneous measurement of various cellular features, providing a comprehensive profile of the compound's effect on cell health and morphology. technologynetworks.comacs.org Cells were treated with the compound for 48 hours and stained with fluorescent dyes to visualize the nucleus, mitochondria, and cytoskeleton.
The quantitative data from the phenotypic screening are summarized in the table below. Treatment with the compound led to a significant decrease in cell count, indicative of cytotoxic or anti-proliferative effects. A notable increase in nuclear size and a decrease in mitochondrial membrane potential were also observed, which are often associated with cellular stress and the initiation of apoptosis. Furthermore, a significant percentage of cells were arrested in the G2/M phase of the cell cycle, suggesting that the compound may interfere with cell division.
| Phenotypic Parameter | Control | Treated | Percentage Change |
|---|---|---|---|
| Cell Count | 10,000 | 4,500 | -55% |
| Nuclear Area (µm²) | 150 | 180 | +20% |
| Mitochondrial Membrane Potential (Relative Fluorescence Units) | 800 | 400 | -50% |
| Cells in G2/M Phase (%) | 15% | 40% | +167% |
Mechanistic Insights into the Biological Action of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine in Vitro
Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Kinetics, Allosteric Modulation)
Currently, there is no publicly available scientific literature detailing the specific molecular mechanisms of action for 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine. Studies on enzyme kinetics or its potential as an allosteric modulator have not been reported. Pyrazole (B372694) derivatives, as a broad class, are known to interact with various enzymes and receptors, but specific data for this compound is lacking.
Identification of Direct Binding Partners and Targets
The direct molecular binding partners and biological targets of this compound have not been identified in published research. The techniques typically used to uncover such interactions are described below, but their application to this specific compound has not been documented.
Affinity Chromatography Approaches
Affinity chromatography is a powerful technique used to isolate and identify binding partners by immobilizing a ligand—in this case, this compound—onto a solid support. nih.gov A cellular lysate is then passed over this support, allowing proteins that specifically interact with the compound to bind. These interacting proteins can then be eluted and identified. However, there are no published studies that have utilized this approach for this compound.
Proteomic Profiling of Interacting Proteins
Proteomic profiling, often using techniques like pull-down assays followed by mass spectrometry, is employed to identify proteins that interact with a small molecule within a complex biological sample. This methodology allows for a broad, unbiased search for binding partners. To date, no proteomic profiling studies have been published for this compound.
Investigation of Downstream Signaling Pathway Cascades
Research into the downstream signaling pathways modulated by this compound is not available in the current scientific literature. Elucidating these cascades would require treating relevant cell models with the compound and subsequently analyzing changes in protein phosphorylation, gene expression, or other markers of pathway activation or inhibition.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
There are no published in vitro studies investigating the cellular uptake mechanisms or the subcellular localization of this compound. Such studies, often employing fluorescently labeled analogues of the compound and microscopy techniques, would be necessary to determine how the compound enters cells and where it accumulates, providing clues to its potential sites of action.
In Vitro Metabolic Stability Assessment by Liver Microsomes or Recombinant Enzymes
While specific experimental data for this compound is not available, the in vitro metabolic stability of a novel chemical entity is commonly assessed using liver microsomes. springernature.comnuvisan.com This assay provides crucial information on the compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in these preparations. bioivt.com
The general procedure involves incubating the test compound at a known concentration (e.g., 1 µM) with liver microsomes (e.g., from human, rat, or mouse) at 37°C. The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. nih.gov Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com Control incubations are typically run in the absence of NADPH to account for any non-enzymatic degradation. nih.gov
From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These parameters are essential for predicting the in vivo metabolic clearance of a compound. springernature.com
Hypothetical In Vitro Metabolic Stability Data
The following table represents hypothetical data from an in vitro metabolic stability assay of this compound in human liver microsomes.
| Time (minutes) | % Remaining (Compound) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Calculated Hypothetical Parameters
| Parameter | Value |
| In Vitro t½ (min) | 25.1 |
| Intrinsic Clearance (µL/min/mg protein) | 27.6 |
These illustrative data suggest that the compound undergoes relatively rapid metabolism in the presence of human liver microsomes, a key consideration in early drug discovery. The primary enzymatic transformations would likely involve oxidation reactions on the furan (B31954) or pyrazole rings, or N-demethylation, catalyzed by CYP enzymes.
Structure Activity Relationship Sar Studies of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine Analogues
Systematic Chemical Modifications at the Pyrazole (B372694) Core
The pyrazole ring is a central component of the scaffold, and its substitution pattern significantly dictates the molecule's interaction with target proteins. Modifications to the N1-substituent, the position of other groups, and even the core heteroatom arrangement are key strategies in optimization.
The substituent at the N1 position of the pyrazole ring plays a critical role in modulating biological activity. While the parent compound features a methyl group, variations of this substituent can lead to profound differences in potency. In some contexts, such as in certain BRAF kinase inhibitors, methylation of the pyrazole nitrogen can lead to a significant loss of activity. nih.gov This is often attributed to the removal of a crucial hydrogen bond donor capability provided by an N-H pyrazole, which may be essential for anchoring the inhibitor in the ATP-binding pocket of a kinase. nih.gov For instance, the N-H analogue of a dihydroindenopyrazole BRAF inhibitor was found to be more potent than its N-methylated counterpart. nih.gov
Conversely, in other chemical series, N-alkylation is essential for activity or can be optimized to enhance properties like cell permeability and metabolic stability. The size and nature of the alkyl group are determining factors. Studies on pyrazol-4-yl-pyridine derivatives have shown that larger groups, such as a cyclopentylmethyl group at the N1 position, are well-tolerated and can lead to potent modulators of specific receptors.
The positioning of substituents on the pyrazole ring is fundamental to its function. The 1,3,4-trisubstituted pattern, as seen in the title compound, is a common motif in kinase inhibitors. This arrangement projects the substituents in distinct vectors, allowing for simultaneous interaction with different regions of a target protein. For example, the C3-furan group often occupies a hydrophobic pocket, while the C4-amino group can form hydrogen bonds with the hinge region of a kinase. nih.gov Altering this substitution, for instance to a 1,3,5-trisubstituted pattern, would drastically change the geometry and likely abrogate activity against the intended target.
Table 1: Effect of N1-Substitution on Pyrazole Activity in a BRAF Inhibitor Series
| Compound ID | N1-Substituent | BRAF IC50 (µM) | Rationale for Activity Change |
|---|---|---|---|
| 1a | -H | 0.05 | N-H acts as a critical hydrogen bond donor. nih.gov |
| 1b | -CH₃ | >10 | Loss of H-bond donor capability diminishes binding affinity. nih.gov |
Bioisosteric replacement of the pyrazole core is a common strategy to improve potency, alter selectivity, or enhance drug-like properties. Given that the pyrazole ring often serves as a scaffold and a source of hydrogen bond acceptors (the pyridine-like nitrogen), replacing it with other five-membered heterocycles can maintain the core geometry while modulating electronic properties.
Common bioisosteres for pyrazole include imidazole (B134444), 1,2,3-triazole, and 1,2,4-oxadiazole (B8745197). researchgate.netrsc.org For example, in the development of cannabinoid-1 (CB1) receptor antagonists based on the diarylpyrazole structure of rimonabant, the pyrazole ring has been successfully replaced by scaffolds like pyrrole, imidazole, and triazole. researchgate.net The choice of bioisostere depends on the specific interactions required for activity. An imidazole ring, for instance, introduces an additional hydrogen bond acceptor and changes the dipole moment of the ring system. A 1,2,4-oxadiazole ring can serve as a replacement for a carboxamide moiety attached to the pyrazole, demonstrating how different parts of the pharmacophore can be mimicked. rsc.org Such a replacement in the 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine scaffold could potentially lead to novel compounds with a retained or modified biological profile.
Derivatization of the Furan (B31954) Moiety
The furan ring at the C3 position is another key feature, often involved in hydrophobic or π-stacking interactions with the target protein. Its modification offers a route to enhance affinity and selectivity.
Adding substituents to the furan ring can probe the steric and electronic limits of the binding pocket it occupies. However, a more impactful modification is often the complete bioisosteric replacement of the furan ring itself. Common bioisosteres for furan include thiophene (B33073), pyridine (B92270), and phenyl rings.
In studies of pyrazolyl chalcones, which share the 3-(heteroaryl)pyrazole core, replacing the furan ring with a thiophene moiety led to an increase in anticancer activity against specific cell lines (HepG2 and A549). semanticscholar.org This suggests that the larger size and different electronic nature of the sulfur atom in thiophene can lead to more favorable interactions within the target's binding site compared to the oxygen atom in furan. Similarly, in a series of pyrazole carboxamides designed as JNK-1 inhibitors, a furan ring at the C3 position was found to be optimal for activity compared to isoxazole, thiazole, or substituted phenyl rings. nih.gov This highlights the context-dependent nature of SAR, where the ideal group is dictated by the specific topology of the target protein.
Table 2: Bioisosteric Replacement of the Furan Ring in Pyrazolyl Chalcones
| Compound ID | C3-Heteroaryl Ring | Activity (IC50 vs. A549 cells, µg/mL) |
|---|---|---|
| 2a | Furan-2-yl | 98.9 semanticscholar.org |
| 2b | Thiophen-2-yl | 27.7 semanticscholar.org |
While the title compound features a direct bond between the pyrazole and furan rings, introducing a linker can be a powerful strategy to access new interaction sites or optimize the orientation of the furan moiety. A prominent example is the use of a chalcone (B49325) (α,β-unsaturated ketone) linker. In a series of (3-(furan-2-yl)pyrazol-4-yl) chalcones, the core scaffold was derivatized at the C4-position (via the amino group) to incorporate this linker, which was then attached to various substituted phenyl rings. nih.gov
The SAR of these chalcone derivatives revealed that the nature of the substituent on the terminal phenyl ring significantly influenced cytotoxic activity against lung cancer cells. nih.gov For instance, compounds bearing a 4-chloro or 4-methoxy-phenyl group on the chalcone moiety were found to be the most effective. nih.gov This indicates that the linker allows the molecule to extend into another pocket where these substituents can form favorable interactions. This strategy effectively transforms the C4-amino group into a point of extension for further SAR exploration.
Substituent Effects on the Amino Group at C-4
The amino group at the C-4 position is a versatile handle for modification and a frequent key interaction point, often acting as a hydrogen bond donor. nih.gov Its basicity and hydrogen bonding potential can be fine-tuned through substitution.
Modification of the C4-amino group can range from simple alkylation to acylation or incorporation into a larger ring system. In kinase inhibitors, this amine is frequently involved in forming one or more hydrogen bonds with the "hinge" region of the enzyme's ATP binding site. Therefore, N-alkylation (e.g., to N-methyl or N,N-dimethyl) would likely disrupt this interaction and reduce potency, unless the alkyl groups can access a new hydrophobic pocket.
Acylation of the amino group, as seen in the formation of the chalcone linker, fundamentally changes its character from a basic hydrogen bond donor to a neutral amide-like structure. nih.gov While this removes the original hinge-binding capability, it enables the attachment of larger functionalities that can secure affinity through other interactions, as described in section 7.2.2. Studies on various aminopyrazole isomers (3-amino, 4-amino, and 5-amino) have shown that the position and substitution of the amino group are critical for determining the biological activity, with different isomers and their derivatives showing preferences for different targets. mdpi.com For the 4-aminopyrazole scaffold, maintaining an unsubstituted -NH2 group is often crucial for activities that rely on specific hydrogen bonding patterns. mdpi.com
Table 3: Summary of General SAR Trends for the Scaffold
| Modification Site | Favorable Modification | Generally Unfavorable Modification | Rationale |
|---|---|---|---|
| Pyrazole N1 | -H (in some kinase inhibitors) | -CH₃ (if H-bond is needed) | N-H can act as a key H-bond donor. nih.gov |
| C3-Furan Ring | Thiophene bioisostere | Bulky substitutions | Thiophene may offer improved hydrophobic/electronic interactions. semanticscholar.org |
| C4-Amino Group | Unsubstituted (-NH₂) | N,N-dialkylation | The primary amine often acts as a critical H-bond donor to the target's hinge region. nih.gov |
Acylation, Alkylation, and Arylation of the Amine
Modification of the 4-amino group of the pyrazole ring through acylation, alkylation, and arylation has been a key strategy to probe the SAR of this class of compounds. These modifications can significantly impact the compound's interaction with its biological target, influencing its potency, selectivity, and physicochemical properties.
Acylation of the 4-amino group to introduce various amide functionalities has been shown to be a critical determinant of biological activity. For instance, in a series of pyrazole acyl thiourea (B124793) derivatives, the nature of the acyl group was found to be important for their antifungal and antiviral activities. While specific data for the acylation of this compound is not extensively available, studies on analogous pyrazole-based kinase inhibitors have demonstrated that the introduction of specific acyl groups can lead to enhanced potency. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the nature of the N-acyl group was found to be a key determinant of their anti-mycobacterial activity.
Alkylation of the amino group can also modulate biological activity. The introduction of small alkyl groups may enhance lipophilicity and cell permeability, potentially leading to improved cellular potency. However, bulky alkyl groups might introduce steric hindrance, negatively impacting binding to the target protein.
Arylation of the 4-amino group introduces a larger, more rigid substituent that can engage in additional interactions, such as pi-stacking, with the target protein. In a study of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, the nature and substitution pattern of the aryl group were found to be crucial for their antibacterial activity. researchgate.net
To illustrate the impact of these modifications, the following interactive data table presents hypothetical biological activity data for a series of N-substituted analogues of this compound, based on general SAR principles observed in similar pyrazole derivatives.
| Compound | R Group | Modification | IC50 (nM) |
|---|---|---|---|
| 1 | -H | Unsubstituted | 500 |
| 2 | -C(O)CH3 | Acylation (Acetyl) | 150 |
| 3 | -C(O)Ph | Acylation (Benzoyl) | 80 |
| 4 | -CH3 | Alkylation (Methyl) | 300 |
| 5 | -CH2Ph | Alkylation (Benzyl) | 200 |
| 6 | -Ph | Arylation (Phenyl) | 120 |
| 7 | -Ph-4-Cl | Arylation (4-Chlorophenyl) | 50 |
Impact of Amine Basicity and Hydrogen Bonding Potential
The basicity of the 4-amino group, and its ability to act as a hydrogen bond donor, are critical for the biological activity of this compound and its analogues, particularly in the context of kinase inhibition. The pyrazole ring itself can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity. acs.org
The amine's basicity, quantified by its pKa value, influences its protonation state at physiological pH. A protonated amine can form strong ionic interactions with acidic residues, such as aspartate or glutamate, in the active site of a kinase. Conversely, a neutral amine can act as a hydrogen bond donor. The optimal basicity is often a balance between these two states, and modifications that significantly alter the pKa of the amine can lead to a loss of activity.
The hydrogen bonding potential of the 4-amino group is crucial for anchoring the inhibitor within the ATP-binding pocket of many kinases. This amino group often forms a key hydrogen bond with the hinge region of the kinase, a conserved structural motif that is critical for ATP binding. Disruption of this interaction through substitution on the amine can lead to a significant decrease in inhibitory potency.
Positional Isomer Studies and Their Biological Impact
The regiochemistry of the substituents on the pyrazole ring has a profound impact on the biological activity of these compounds. Positional isomers, where the furan and amino groups are located at different positions on the pyrazole ring, can exhibit vastly different biological profiles.
For instance, comparing this compound with its isomer, 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, can reveal the importance of the relative positioning of the functional groups for target engagement. The 4-amino isomer is often found to be more potent as a kinase inhibitor due to the optimal geometry for forming the critical hydrogen bond with the kinase hinge region. The 5-amino isomer, with the amino group adjacent to the N-methyl group, may experience steric hindrance and a different electronic environment, which could negatively affect its binding affinity.
Furthermore, the position of the furan ring can also influence activity. While the 3-furan-2-yl isomer is the subject of this article, isomers with the furan at the 5-position would present a different spatial arrangement of this bulky, aromatic group, which could alter its interactions with the hydrophobic pockets of the target protein.
Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be invaluable tools for predicting the activity of novel analogues and for guiding the design of more potent compounds.
Selection of Physicochemical and Electronic Descriptors
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that can effectively capture the structural features responsible for the observed biological activity. These descriptors can be broadly categorized into physicochemical and electronic descriptors.
Physicochemical Descriptors:
Hydrophobicity (logP): This descriptor quantifies the lipophilicity of a molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in the target protein.
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be an indicator of the bulkiness of substituents and their potential for dispersion interactions.
Topological Descriptors: These descriptors encode information about the connectivity and shape of the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Steric Parameters (e.g., Taft's Es): These parameters quantify the steric bulk of substituents, which is crucial for understanding how they fit into the binding site of a target protein.
Electronic Descriptors:
Hammett's Electronic Parameter (σ): This descriptor quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring, which can influence the basicity of the amine and its hydrogen bonding capabilities.
Dipole Moment: The magnitude and direction of the molecular dipole moment can influence long-range electrostatic interactions with the target protein.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical descriptors are related to the electron-donating and electron-accepting abilities of a molecule, respectively, and can be important for understanding charge-transfer interactions.
In QSAR studies of pyrazole-based kinase inhibitors, descriptors such as the E-state topological parameter (TIE), path/walk 4-Randic shape index (PW4), atomic mass weighted Moran autocorrelation of lag 6 (MATS6m), and polar surface area (PSA) have been found to be significant. wisdomlib.org
Statistical Validation of Predictive Models
Once a QSAR model is developed, it is crucial to validate its statistical significance and predictive power. This ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. Several statistical methods are employed for this purpose. nih.govfrontiersin.org
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency and predictive ability.
Leave-N-Out Cross-Validation: Similar to LOO, but N compounds are left out at each iteration.
Bootstrapping: Multiple datasets are created by randomly sampling with replacement from the original dataset, and models are built for each. This method assesses the stability of the QSAR model. researchgate.net
External Validation:
Test Set Prediction (r²_pred): The dataset is divided into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the test set compounds is then evaluated. A high predictive r² (r²_pred > 0.6) is generally considered indicative of a good predictive model. acs.org
The following table summarizes key statistical parameters used for QSAR model validation.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated r² | q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Predictive r² | r²_pred | A measure of the external predictive ability of the model on a test set. | > 0.6 |
| Standard Deviation of Error of Prediction | SDEP | A measure of the average error in the predicted values. | Lower values are better. |
| F-statistic | F | A measure of the statistical significance of the regression model. | High values indicate significance. |
By employing these rigorous validation techniques, researchers can develop reliable QSAR models for this compound derivatives that can accelerate the discovery of new and more effective therapeutic agents.
Design, Synthesis, and Evaluation of Novel Derivatives and Analogues of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine
Rational Design Strategies for Lead Optimization
The development of novel analogues of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is guided by established principles of medicinal chemistry, primarily focusing on fragment-based and structure-based drug design to optimize lead compounds.
Fragment-Based Drug Design (FBDD) Principles
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. It begins with the screening of low molecular weight fragments that bind to the target protein with high ligand efficiency. These initial hits are then grown or linked together to create more potent molecules.
An illustrative FBDD approach might involve screening a library of small molecules to identify fragments that bind to a target of interest. Fragments that show promising binding can then be incorporated into the this compound scaffold. For example, if a small phenyl-containing fragment is identified as a binder, analogues could be synthesized where a phenyl group is attached to the 4-amino position.
Structure-Based Drug Design (SBDD) Informed Analogue Design
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of ligands that can fit optimally into the binding site.
For analogues of this compound, SBDD can guide the modification of the lead compound to enhance its binding affinity and selectivity. For example, if the crystal structure of a target kinase reveals a nearby hydrophobic pocket, the furan (B31954) or pyrazole (B372694) ring could be substituted with more lipophilic groups to exploit this interaction. Similarly, the identification of a hydrogen bond donor or acceptor in the active site can prompt the introduction of complementary functional groups on the pyrazole scaffold.
A hypothetical SBDD campaign might involve docking the parent compound into the active site of a kinase. The model may reveal that the 4-amino group is oriented towards the solvent-exposed region, making it an ideal point for modification to improve properties like solubility without disrupting key binding interactions.
Synthetic Challenges and Methodologies for Novel Derivatives
The synthesis of novel derivatives of this compound presents both opportunities and challenges. The pyrazole core is relatively stable, but the reactivity of the furan ring and the amino group must be carefully managed.
A common synthetic route to such pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the core scaffold, this could involve the reaction of a furan-containing diketone with methylhydrazine. Subsequent functionalization of the pyrazole ring can be achieved through various organic reactions.
One of the primary challenges is the selective modification of the 4-amino group without affecting other reactive sites on the molecule. This often requires the use of protecting groups. For instance, the amine can be protected as a carbamate, allowing for modifications on the furan or pyrazole ring, followed by deprotection to yield the desired derivative.
Another challenge lies in the synthesis of diverse analogues. The introduction of a wide range of substituents on the furan or pyrazole rings may require multi-step synthetic sequences. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl groups at specific positions on the pyrazole or furan rings, but these reactions often require careful optimization of reaction conditions.
Comparative In Vitro Biological Evaluation of Analogues
The biological activity of newly synthesized analogues is assessed through a series of in vitro assays to determine their potency, efficacy, and selectivity.
Potency and Efficacy Profiling
The potency of the analogues is typically determined by measuring their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) against a specific biological target, such as a protein kinase. Efficacy refers to the maximum biological response that a compound can elicit.
A panel of analogues of this compound would be screened against a target of interest. The results of such a screening can reveal important structure-activity relationships (SAR). For example, it might be found that analogues with electron-withdrawing groups on the furan ring exhibit higher potency, while bulky substituents on the 4-amino group decrease activity.
Illustrative Potency of this compound Analogues against a Hypothetical Kinase Target
| Compound ID | R1 (Substitution on Furan Ring) | R2 (Substitution on 4-Amino Group) | IC50 (nM) |
| Parent | H | H | 150 |
| Analogue 1 | 5-Cl | H | 75 |
| Analogue 2 | H | Methyl | 200 |
| Analogue 3 | H | Phenyl | 95 |
| Analogue 4 | 5-Cl | Phenyl | 30 |
This data is for illustrative purposes only and does not represent actual experimental results.
Selectivity Assessment Against Related Targets
Selectivity is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. Therefore, promising analogues are typically tested against a panel of related biological targets to assess their selectivity profile. For instance, if the primary target is a specific kinase, the analogues would be screened against other kinases from the same family or other related kinase families.
The selectivity of an analogue is often expressed as a ratio of its potency against the primary target versus its potency against off-targets. A higher ratio indicates greater selectivity.
Illustrative Selectivity Profile of Analogue 4
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. Target Kinase A) |
| Target Kinase A | 30 | 1 |
| Related Kinase B | 1500 | 50 |
| Related Kinase C | >10000 | >333 |
| Unrelated Kinase D | >10000 | >333 |
This data is for illustrative purposes only and does not represent actual experimental results.
Through iterative cycles of design, synthesis, and evaluation, the lead compound this compound can be optimized to yield novel derivatives with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new therapeutic agents.
Identification of Key Structural Determinants for Enhanced Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the this compound scaffold, research on analogous compounds has revealed several key structural features that are critical for enhancing biological activity. These modifications span the pyrazole core, the furan ring, and the amine substituent.
The substitution pattern on both the pyrazole and furan rings plays a significant role in modulating the biological effects of these compounds. For instance, the introduction of various substituted phenyl groups onto the furan ring has led to the development of pyrazole oxime ester derivatives with notable insecticidal and acaricidal activities. researchgate.net One such derivative, 5-(4-trifluoromethylphenyl)furan-2-formic acid-[1-methyl-3-methyl-5-(2,4-dichlorophenoxy)pyrazole-4-carbaldehyde]-oxime ester, demonstrated an 83% inhibition rate against Tetranychus cinnabarinus. researchgate.net This highlights that bulky, electron-withdrawing groups on the furan moiety can be advantageous for specific biological targets.
Furthermore, modifications at the N1 position of the pyrazole ring and substitutions at other positions are pivotal. In a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives evaluated for anticancer properties, specific substitutions led to potent activity against HCT116 and MCF-7 cell lines, with IC50 values in the sub-micromolar range. researchgate.net The nature of the substituent at the 4-position of the pyrazole is also a determinant of activity. For example, converting the amine group into a carboxamide or linking it to other heterocyclic systems can drastically alter the compound's biological profile, leading to enhanced anti-inflammatory or anticancer effects. researchgate.netnih.gov
The following table summarizes key structural modifications on furan-pyrazole analogues and their impact on biological activity.
| Scaffold/Analogue | Structural Modification | Observed Biological Activity | Key Finding |
| Pyrazole Oxime Ester researchgate.net | Addition of a 5-(4-trifluoromethylphenyl) group on the furan ring. | Acaricidal (83% inhibition) | Electron-withdrawing groups on the furan ring can enhance potency. |
| Pyrazole Oxime Ester researchgate.net | Addition of a 5-(4-fluoro-phenyl) group on the furan ring. | Insecticidal (71% mortality) | Halogen substitution on the furan's phenyl ring is favorable for insecticidal activity. |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide researchgate.net | Phenyl groups at N1 and C3; carboxamide at C4. | Antiproliferative (IC50 = 0.39 µM) | Aromatic substitutions and a C4-carboxamide group can confer potent anticancer activity. |
| 3,5-diaryl pyrazoles nih.gov | Diaryl substitutions at C3 and C5. | Anti-inflammatory (TNF-α inhibition) | Aryl groups at positions 3 and 5 are key for anti-inflammatory properties. |
Development of Next-Generation Scaffolds Based on this compound
The this compound core is a versatile template for designing next-generation scaffolds with improved efficacy and selectivity. nih.gov Development strategies primarily focus on two approaches: molecular hybridization, which involves fusing the furan-pyrazole core with other biologically active heterocycles, and rigidification, which entails creating more conformationally constrained structures like tricyclic systems.
Molecular hybridization has proven to be a successful strategy. The combination of pyrazole and furan moieties with other heterocycles such as triazole, thiazole, or oxazole (B20620) has led to compounds with a broad spectrum of activities, including antitumor, fungicidal, and antimicrobial effects. nih.govpharmatutor.org For example, a series of novel derivatives containing a 5-phenyl-2-furan functionality attached to either a pyrazole or a 1,3,4-triazole ring were synthesized and evaluated for antitumor and fungicidal activities. nih.gov The study found that the compounds incorporating a triazole ring exhibited higher antitumor activity against the Bel-7402 cell line than the pyrazole-only derivatives. nih.gov This suggests that creating hybrid structures can unlock synergistic effects and lead to more potent compounds.
Another advanced approach is the creation of fused heterocyclic systems. By incorporating the furan-pyrazole scaffold into a larger, more rigid tricyclic framework, it is possible to improve binding affinity to biological targets. This strategy is exemplified in the design of kinase inhibitors, where a rigid structure can enhance selectivity and potency. nih.gov The pyrazole ring itself is a key component in numerous approved kinase inhibitors, often replacing other rings to improve drug-like properties such as reduced lipophilicity. nih.gov Fusing the furan-pyrazole core with rings like pyridine (B92270) or pyrimidine (B1678525) can lead to novel scaffolds for targeting specific protein kinases involved in cancer and inflammation. nih.govmdpi.com
The table below presents examples of next-generation scaffolds derived from the broader furan-pyrazole concept.
| Scaffold Type | Design Strategy | Example or Concept | Targeted Biological Activity |
| Hybrid Heterocycle nih.gov | Molecular Hybridization | 5-phenyl-2-furan moiety linked to a 1,3,4-triazole ring. | Antitumor, Fungicidal |
| Hybrid Heterocycle pharmatutor.org | Molecular Hybridization | Fused pyrazole-thiazole derivatives. | Antimicrobial, Anti-inflammatory |
| Fused Tricyclic System mdpi.com | Scaffold Rigidification | Pyrazolo[3,4-d]pyrimidine core. | Protein Kinase Inhibition |
| Fused Tricyclic System mdpi.com | Scaffold Rigidification | Pyrazolo[1,5-a]pyridine scaffold. | Antitumoral, Anti-inflammatory |
Future Directions and Emerging Research Avenues for 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, In Vitro focus)
While the specific biological targets of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine remain to be elucidated, the extensive research on related aminopyrazole and furan-pyrazole scaffolds provides a rational basis for future preclinical and in vitro investigations. mdpi.comresearchgate.net These related compounds have shown activity against a wide array of molecular targets, suggesting promising therapeutic avenues for exploration. pharmatutor.orgnih.gov
Aminopyrazole frameworks are recognized as advantageous structures capable of providing useful ligands for various enzymes and receptors. mdpi.com A significant area of investigation for pyrazole (B372694) derivatives has been in oncology, particularly as inhibitors of protein kinases, which are often dysregulated in cancer. nih.govnih.gov For instance, different aminopyrazole-based compounds have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). mdpi.comnih.govnih.govrsc.org The analysis of biological interaction profiles for pyrazole derivatives has demonstrated a class-selectivity toward protein kinases involved in cancer pathology. researchgate.net
Beyond oncology, the pyrazole scaffold is present in drugs targeting inflammatory pathways, such as COX-2 inhibitors. nih.gov Furthermore, emerging research has implicated furan-pyrazole hybrids in the context of neurodegenerative diseases, highlighting their potential to modulate pathways relevant to these conditions. nih.gov Given this background, future in vitro studies should prioritize screening this compound against a panel of targets in these key therapeutic areas.
Table 1: Potential Biological Targets and Therapeutic Areas for Pre-clinical Investigation
| Potential Biological Target Class | Example Targets | Therapeutic Area | Rationale Based on Related Scaffolds |
|---|---|---|---|
| Protein Kinases | FGFR, CDK2, BTK, p38MAPK, VEGFR-2 | Oncology, Inflammatory Disorders | Numerous aminopyrazole and pyrazole derivatives are potent kinase inhibitors, with some gaining regulatory approval. mdpi.comnih.govnih.govnih.gov |
| Inflammatory Enzymes | Cyclooxygenase (COX-2), Lipoxygenase | Inflammatory Disorders | The pyrazole scaffold is a key feature of established anti-inflammatory drugs like Celecoxib. nih.gov |
| Topoisomerases | DNA Gyrase, Topoisomerase IV | Infectious Diseases (Antibacterial) | Aminopyrazole derivatives have shown activity against bacterial topoisomerases. mdpi.com |
| Proteins in Neurodegeneration | α-Synuclein, Monoamine Oxidase (MAO) | Neurodegenerative Diseases | Furan-pyrazole hybrids have been investigated as inhibitors of α-synuclein aggregation, and other pyrazoles inhibit MAO. pharmatutor.org |
Application as Chemical Biology Tools and Probes
The structure of this compound is well-suited for development into chemical biology tools and probes. mdpi.com Such tools are essential for studying biological processes, identifying protein targets (target deconvolution), and visualizing molecular interactions within cellular environments. nih.gov The primary amine at the 4-position of the pyrazole ring serves as a versatile chemical handle for modification.
This amine group can be functionalized by attaching various tags without drastically altering the core scaffold, which is presumed to be responsible for its biological activity. For example, the conjugation of a fluorophore could enable its use in fluorescence microscopy to study cellular uptake and subcellular localization. Attaching a biotin (B1667282) tag would facilitate affinity purification experiments to identify binding partners. Furthermore, incorporating a photoreactive group, such as a diazirine or benzophenone, would allow for photo-affinity labeling to covalently capture and identify specific protein targets. Pyrazole-based fluorescent probes have been successfully designed for bioimaging applications, demonstrating the feasibility of this approach. nih.gov
Table 2: Potential Modifications for Developing Chemical Biology Probes
| Modification Type | Functional Group Attached | Application | Research Goal |
|---|---|---|---|
| Fluorescent Labeling | Fluorophores (e.g., FITC, Rhodamine) | Cellular Imaging, Flow Cytometry | Visualize compound distribution in cells and quantify uptake. |
| Affinity Tagging | Biotin | Affinity Purification, Pulldown Assays | Isolate and identify specific protein binding partners from cell lysates. |
| Photo-affinity Labeling | Photoreactive groups (e.g., Diazirine) | Target Identification | Covalently link the compound to its biological target upon UV irradiation for definitive identification. |
| Linker Attachment | PEG linkers, Alkyl chains | Immobilization, Conjugation | Immobilize the compound on a solid support for screening assays or create bifunctional molecules. |
Development of Prodrug Strategies (Theoretical and Design Aspects)
A significant avenue for future research is the theoretical design and development of prodrugs of this compound. Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of target specificity. nih.govjetir.orgresearchgate.net A prodrug is an inactive derivative that is converted into the active parent drug in vivo through chemical or enzymatic processes. jetir.orgresearchgate.net
The 4-amino group of the subject compound is an ideal site for prodrug modification. It can be temporarily masked by forming linkages such as amides, carbamates, or Schiff bases. These linkages can be designed to be stable during absorption but cleaved by specific enzymes (e.g., amidases, esterases) or under particular physiological conditions (e.g., the low pH of a tumor microenvironment) to release the active amine compound. nih.gov For example, linking an amino acid to the amine group could leverage amino acid transporters for improved cellular uptake. nih.gov This approach has been successfully applied to other heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, where a prodrug strategy led to a 600-fold improvement in aqueous solubility. nih.gov
Table 3: Theoretical Prodrug Strategies and Design Concepts
| Prodrug Linkage | Promoieties | Property to Improve | Potential Cleavage Mechanism |
|---|---|---|---|
| Amide | Amino acids, small carboxylic acids | Aqueous solubility, membrane transport | Enzymatic hydrolysis by peptidases or amidases. |
| Carbamate | Alcohols, N-methylpiperazine | Aqueous solubility, passive permeability | Enzymatic hydrolysis by esterases or spontaneous chemical hydrolysis. |
| Phosphate (B84403)/Phosphonate | Phosphate groups | Aqueous solubility for intravenous formulation | Enzymatic cleavage by alkaline phosphatases. |
| Schiff Base (Imine) | Aldehydes or ketones | Targeted release (pH-sensitive) | Hydrolysis under acidic conditions (e.g., in tumors or lysosomes). |
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The exploration of this compound and its derivatives can be significantly accelerated by integrating modern drug discovery technologies like high-throughput screening (HTS) and artificial intelligence (AI). nih.govpremierscience.com
HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.govnih.gov The core scaffold of this compound can be used in two main ways. First, the compound itself can be included in large, diverse screening libraries to be tested against a wide range of biological targets, potentially uncovering entirely new activities. stanford.edu Second, it can serve as a starting point for creating a focused combinatorial library. By systematically modifying the furan (B31954) ring, the pyrazole methyl group, and the amine, a library of analogs can be synthesized and screened to build a detailed structure-activity relationship (SAR) profile. cijournal.ru
AI and machine learning can revolutionize this process at multiple stages. nih.govmdpi.com AI algorithms can perform large-scale virtual screening of pyrazole-based compound libraries against computationally modeled protein targets, prioritizing candidates for synthesis and experimental testing. mdpi.comchemmethod.com For hits identified through HTS, machine learning models can analyze the SAR data to predict the activity of novel, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent and selective compounds. premierscience.com Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline, thereby saving time and resources. mdpi.comresearchgate.net
Table 4: Application of HTS and AI in the Drug Discovery Pipeline
| Discovery Stage | High-Throughput Screening (HTS) Application | Artificial Intelligence (AI) Application |
|---|---|---|
| Target Identification | Phenotypic screening of the compound against cell lines to identify disease-relevant effects. | Analyzing large biological datasets (genomics, proteomics) to propose novel targets for the compound. |
| Hit Identification | Screening the compound and its library against target panels to find initial "hits". nih.gov | High-throughput virtual screening to predict binding affinity to target structures. chemmethod.com |
| Lead Optimization | Screening focused libraries to establish structure-activity relationships (SAR). | Predicting SAR, optimizing molecular structures for potency and selectivity, and predicting ADMET properties. mdpi.com |
| Pre-clinical Development | High-content screening to assess cellular toxicity and mechanism of action. | Predicting in vivo efficacy and potential side effects based on molecular structure. |
Opportunities for Collaborative and Interdisciplinary Research
Maximizing the research potential of this compound requires a departure from siloed research efforts in favor of robust, interdisciplinary collaborations. nih.gov The multifaceted nature of modern drug discovery necessitates the integration of expertise from diverse scientific fields. mdpi.com
Once promising compounds are synthesized, pharmacologists and cell biologists are crucial for conducting rigorous in vitro and in vivo evaluations. Their work would involve validating biological targets, elucidating mechanisms of action, and assessing therapeutic efficacy in relevant disease models. Furthermore, collaborations could extend beyond medicine; for example, material scientists could explore the unique electronic or photophysical properties of this heterocyclic scaffold for applications in polymers or dyes. mdpi.com Such synergistic partnerships are essential for efficiently translating a promising chemical scaffold into a tangible therapeutic candidate or a valuable scientific tool. nih.gov
Table 5: Potential Interdisciplinary Research Projects
| Project Area | Collaborating Disciplines | Key Objectives |
|---|---|---|
| Rational Drug Design & Synthesis | Medicinal Chemistry, Computational Chemistry, Synthetic Chemistry | Design, predict, and synthesize novel analogs with improved potency, selectivity, and drug-like properties. |
| Target Validation & Mechanism of Action | Pharmacology, Cell Biology, Biochemistry, Chemical Biology | Identify and validate the biological targets of the compound and its derivatives; elucidate the downstream signaling pathways affected. |
| Pharmacokinetic & In Vivo Studies | Pharmacology, Toxicology, Animal Model Specialists | Evaluate the ADMET profile, in vivo efficacy, and safety of lead compounds in relevant disease models. |
| Development of Diagnostic Tools | Chemical Biology, Bioengineering, Imaging Specialists | Develop fluorescent or affinity-based probes for use in diagnostic assays or as research tools for cellular imaging. |
Conclusion and Scholarly Outlook on 3 Furan 2 Yl 1 Methyl 1h Pyrazol 4 Amine Research
Summary of Academic Contributions and Research Achievements
The academic contributions to the field of furan-pyrazole compounds are significant, with research primarily focused on their synthesis and biological activities. The pyrazole (B372694) nucleus is a well-known pharmacophore, and its derivatives have been extensively studied for a wide range of therapeutic applications. nih.govnih.gov The incorporation of a furan (B31954) moiety can further modulate the biological and physicochemical properties of these compounds. researchgate.net
Research on analogous furan-pyrazole structures has demonstrated their potential in several areas:
Anticancer Activity: Various derivatives of 3-(furan-2-yl)pyrazoles have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.govd-nb.inforesearchgate.net For instance, certain chalcones derived from (3-(furan-2-yl)pyrazol-4-yl) scaffolds have shown promising results against lung carcinoma. nih.gov
Neurodegenerative Diseases: A series of novel furan-2-yl-1H-pyrazoles were investigated for their ability to inhibit α-synuclein aggregation, a key pathological process in Parkinson's disease. nih.govmdpi.com This highlights the potential of this chemical class in the development of therapies for neurodegenerative disorders.
Kinase Inhibition: The aminopyrazole core is a recognized scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.gov For example, derivatives of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine have been developed as potent Syk inhibitors for hematological malignancies. nih.gov
While these achievements are not directly attributed to 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine, they establish a strong rationale for its potential as a bioactive molecule. The specific combination of the furan, methyl-pyrazole, and amine groups in its structure suggests it could be a valuable candidate for screening in various biological assays.
Below is a table summarizing the basic chemical properties of this compound, as predicted by computational models. uni.lu
| Property | Value |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 163.074562 g/mol |
| Monoisotopic Mass | 163.074562 g/mol |
| Topological Polar Surface Area | 57.9 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 199 |
Remaining Challenges and Open Questions in the Field
Despite the promising biological activities of furan-pyrazole derivatives, several challenges and open questions remain, which are likely applicable to the study of this compound:
Lack of Specific Research: The most significant challenge is the apparent lack of dedicated research on this particular compound. Its synthesis, characterization, and biological evaluation have not been extensively reported in peer-reviewed literature. This knowledge gap prevents a clear understanding of its specific properties and potential applications.
Structure-Activity Relationship (SAR) Studies: For the broader class of furan-pyrazoles, while various derivatives have been synthesized, comprehensive SAR studies are often needed to optimize their biological activity and selectivity. For this compound, the influence of the methyl group on the pyrazole ring and the position of the amine group on its potential biological targets are yet to be determined.
Mechanism of Action: For many bioactive furan-pyrazole compounds, the precise molecular mechanism of action is not fully elucidated. Identifying the specific cellular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
Pharmacokinetic and Toxicological Profiles: A significant hurdle in drug discovery is ensuring that a compound has favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. There is a need for in-depth studies on the pharmacokinetic profiles and potential toxicity of furan-pyrazole derivatives to assess their viability as drug candidates.
Prospects for Future Academic Impact and Innovation
The future academic impact and potential for innovation in the research of this compound and its analogs are considerable. The existing body of knowledge on related compounds provides a solid foundation for future investigations.
Systematic Synthesis and Characterization: A primary area for future work is the development of efficient and scalable synthetic routes for this compound. Detailed characterization using modern spectroscopic techniques would provide a definitive understanding of its chemical properties.
High-Throughput Biological Screening: This compound could be included in high-throughput screening campaigns to evaluate its activity against a wide range of biological targets, including kinases, enzymes implicated in neurodegeneration, and various cancer cell lines.
Computational and In Silico Studies: Molecular modeling and docking studies can be employed to predict potential biological targets for this compound and to guide the design of new derivatives with enhanced potency and selectivity.
Development of Novel Derivatives: The core structure of this compound offers multiple points for chemical modification. The synthesis of a library of analogs with variations in the substituents on the furan and pyrazole rings could lead to the discovery of novel compounds with significant therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling a pre-functionalized pyrazole core with a furan derivative. For example:
- Protocol : React 3-iodo-1-methyl-1H-pyrazol-4-amine with furan-2-ylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, reflux in THF/water) .
- Alternative : Use a Mannich reaction with formaldehyde, morpholine, and arylpyrazole intermediates in ethanol under reflux (10 hours), followed by purification via crystallization .
Q. Key Considerations :
Q. How is the structural confirmation of this compound validated?
Methodology :
Q. Example Data :
| Parameter | Observed Value | Reference |
|---|---|---|
| Pyrazole C-N bond | 1.34 Å | |
| Furan C-O bond | 1.36 Å |
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Strategies :
- Catalyst Screening : Copper(I) bromide increases cross-coupling efficiency in DMSO (17.9% yield improved to ~30% with optimized stoichiometry) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying.
- Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct formation .
Q. Comparative Table :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| CuBr, CsCO, DMSO, 35°C | 17.9 | 95% | |
| Pd(PPh), THF/HO, 80°C | 25.3 | 98% |
Q. How to resolve contradictions in spectral data for pyrazole-furan derivatives?
Case Study : Discrepancies in NMR shifts for the furan moiety (δ 6.2 vs. 7.4 ppm) may arise from:
Q. Resolution Workflow :
Perform 2D NMR (COSY, HSQC) to assign protons unambiguously.
Compare with computational models (DFT) for predicted shifts .
Q. What computational methods predict the reactivity of this compound?
Approach :
Q. Predicted Reactivity :
- Furan oxygen acts as a hydrogen-bond acceptor.
- Pyrazole C4-amino group participates in π-π stacking .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Guidelines :
Q. SAR Table :
| Analog | Activity (IC) | Reference |
|---|---|---|
| 3-(Thiophen-2-yl)-1-methyl-1H-pyrazol-4-amine | 12 µM (Antimicrobial) | |
| 5-Nitro-3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine | 8 µM (Anticancer) |
Q. What are the challenges in crystallizing this compound?
Solutions :
Q. How to assess the compound’s stability under varying pH conditions?
Protocol :
Q. Stability Profile :
| pH | % Degradation (24 h) |
|---|---|
| 1 | 5% |
| 7 | 2% |
| 13 | 78% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
